Kresoxim-méthyl

Vue d'ensemble

Description

Kresoxim-methyl can cause cancer according to The Environmental Protection Agency (EPA).

Applications De Recherche Scientifique

Dispersion et analyse des résidus dans Rosa roxburghii et le sol

Le kresoxim-méthyl a été utilisé dans l'application de Rosa Roxburghii et dans le champ du sol. Une étude visait à étudier la dispersion, les résidus et l'évaluation diététique du this compound dans ces applications en utilisant la chromatographie liquide-spectrométrie de masse en tandem (LC-MS/MS) . Les résultats ont montré que le this compound dans les échantillons de R. roxburghii a été extrait par l'acétonitrile et purifié par l'éthylènediamine-N-propylsilane (PSA), tandis que le this compound dans les échantillons de sol a été extrait par l'acétonitrile et purifié par le dispersant en phase solide octadécylsilyle (C 18) .

Dynamique de la dispersion et évaluation du risque diététique dans le riz

Le this compound est un fongicide à large spectre et à haute efficacité utilisé pour lutter contre les maladies fongiques du riz . La présente étude a utilisé la méthode QuEChERS-GC-MS/MS pour l'analyse des résidus de this compound dans les plants de riz, le riz brun et les balles de riz . Le taux de récupération moyen des composés cibles enrichis dans les trois matrices était compris entre 80,5 % et 99,3 %, et l'écart type relatif était compris entre 2,1 % et 7,1 % .

Comportement d'adsorption-désorption et de lixiviation

Le this compound est principalement utilisé pour lutter contre l'oïdium et la tavelure des pommes, des poires, des raisins, des fraises et des légumes . Le comportement d'adsorption-désorption et de lixiviation du this compound dans ces applications est un domaine de recherche important .

Détermination des résidus dans le concombre et le sol

Les résidus de this compound ont été étudiés dans le concombre et le sol . La recherche s'est concentrée sur le taux de dispersion des résidus de this compound et la méthode analytique pour sa détermination .

Études de mutagénicité

Mécanisme D'action

Target of Action

Kresoxim-Methyl is a broad-spectrum strobilurin fungicide . Its primary targets are the mitochondria of fungal cells . It acts by inhibiting spore germination , which is crucial for the propagation of fungal diseases.

Mode of Action

Kresoxim-Methyl interacts with its targets by inhibiting mitochondrial respiration . This action prevents the fungus from producing energy, thereby stopping its growth and proliferation. It also inhibits sporulation and mycelial growth on the leaf surface , further limiting the spread of the fungus.

Biochemical Pathways

The action of Kresoxim-Methyl affects several biochemical pathways. It leads to the inhibition of mitochondrial respiration, disrupting the energy production of the fungus . This results in the inhibition of spore germination, sporulation, and mycelial growth . In addition, it has been found that Kresoxim-Methyl can cause alterations in reactive oxygen and nitrogen species signalling, leading to downstream transcriptional and metabolic readjustment .

Pharmacokinetics

The pharmacokinetics of Kresoxim-Methyl involves its dissipation, residues, and dietary assessment. The dissipation dynamics of Kresoxim-Methyl in plants and soil follow first-order kinetics, with a half-life of approximately 4.28 and 4.41 days, respectively . The terminal residual amount of Kresoxim-Methyl in plants and soil samples varies . These factors impact the bioavailability of Kresoxim-Methyl in the environment.

Result of Action

The result of Kresoxim-Methyl’s action is the effective control of fungal diseases on a wide range of crops . It provides good residual activity and hence extended duration of control . It is very effective against powdery mildew for most crops and has a good greening effect .

Action Environment

The action, efficacy, and stability of Kresoxim-Methyl are influenced by environmental factors. For instance, it has been found that Kresoxim-Methyl shows a fast degradation in pH9 solutions but is relatively stable under neutral or acidic environments in the dark . Additionally, the photolytic degradation of Kresoxim-Methyl in natural surface waters has been studied, with findings indicating that photodegradation effectively reduces the ecotoxicity of Kresoxim-Methyl .

Safety and Hazards

Orientations Futures

The dissipation dynamics of kresoxim-methyl in Rosa roxburghii and soil followed the first-order kinetics, with the half-life of 4.28 and 4.41 days, respectively . The dietary intake risk assessment indicates that the use of kresoxim-methyl on R. roxburghii at the recommended dosage is safe for consumers . This study provides the theoretical basis for guiding the rational use of kresoxim-methyl in the production of R. roxburghii .

Analyse Biochimique

Biochemical Properties

The biochemical mode of action of Kresoxim-Methyl is by inhibition of electron transport in the mitochondria of fungal cells . This prevents the formation of ATP, which is necessary for the normal metabolic processes of the fungus .

Cellular Effects

Kresoxim-Methyl’s inhibition of electron transport impacts various types of cells and cellular processes. By preventing the formation of ATP, it disrupts the energy balance within the cell, affecting cell function .

Molecular Mechanism

Kresoxim-Methyl exerts its effects at the molecular level by binding to and inhibiting the electron transport chain in the mitochondria of fungal cells . This inhibition prevents the formation of ATP, disrupting normal metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the dissipation dynamics of Kresoxim-Methyl in Rosa roxburghii and soil follow the first-order kinetics, with the half-life of 4.28 and 4.41 days, respectively . The terminal residual amount of Kresoxim-Methyl in Rosa roxburghii and soil samples was 0.003–1.764 and 0.007–2.091 mg kg −1, respectively .

Metabolic Pathways

Kresoxim-Methyl’s primary metabolic pathway involves its role in inhibiting the electron transport chain in the mitochondria of fungal cells . This disrupts the formation of ATP, a key metabolite in cellular energy processes .

Subcellular Localization

The subcellular localization of Kresoxim-Methyl is primarily in the mitochondria of fungal cells, where it inhibits the electron transport chain

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Kresoxim-Methyl can be achieved through a multi-step process involving several reactions. The key steps involve the condensation of 2,4,6-trimethylacetophenone with malonic acid followed by cyclization and subsequent oxidation to form the final product.", "Starting Materials": [ "2,4,6-trimethylacetophenone", "malonic acid", "sodium ethoxide", "acetic anhydride", "chromium trioxide", "methanol", "water" ], "Reaction": [ "Step 1: Condensation - 2,4,6-trimethylacetophenone is reacted with malonic acid in the presence of sodium ethoxide to form a beta-ketoester intermediate.", "Step 2: Cyclization - The beta-ketoester intermediate is cyclized to form a dihydropyran intermediate in the presence of acetic anhydride.", "Step 3: Oxidation - The dihydropyran intermediate is oxidized with chromium trioxide in methanol to form the final product, Kresoxim-Methyl.", "Step 4: Purification - The crude product is purified by recrystallization from methanol and water to obtain the final pure product." ] } | |

| Mode of action: Inhibits mitochondrial respiration by inhibiting cytochrome c reductase. Has strong protective, curative, eradicative, & long residual disease control. Redistribution via the vapor phase contributes to activity. | |

Numéro CAS |

143390-89-0 |

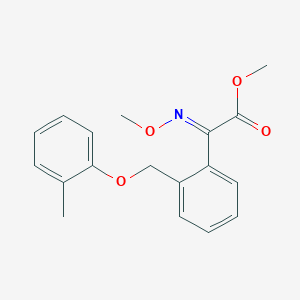

Formule moléculaire |

C18H19NO4 |

Poids moléculaire |

313.3 g/mol |

Nom IUPAC |

methyl 2-methoxyimino-2-[2-[(2-methylphenoxy)methyl]phenyl]acetate |

InChI |

InChI=1S/C18H19NO4/c1-13-8-4-7-11-16(13)23-12-14-9-5-6-10-15(14)17(19-22-3)18(20)21-2/h4-11H,12H2,1-3H3 |

Clé InChI |

ZOTBXTZVPHCKPN-UHFFFAOYSA-N |

SMILES isomérique |

CC1=CC=CC=C1OCC2=CC=CC=C2/C(=N/OC)/C(=O)OC |

SMILES |

CC1=CC=CC=C1OCC2=CC=CC=C2C(=NOC)C(=O)OC |

SMILES canonique |

CC1=CC=CC=C1OCC2=CC=CC=C2C(=NOC)C(=O)OC |

Color/Form |

White crystals Colorless |

Densité |

1.258 kg/l Dark brown solid; odor: moderately sulfurous; pH = 5.8; bulk density = 541 g/l /Cygnus Fungicide/ |

melting_point |

97.2-101.7 °C |

| 143390-89-0 | |

Description physique |

Colorless odorless solid; [Merck Index] |

Pictogrammes |

Health Hazard; Environmental Hazard |

Durée de conservation |

Not hydrolyzed within 24 hr (pH 7, 20 °C). |

Solubilité |

All in g/100 ml: n-heptane, 0.17; toluene, 11.1; dichloromethane, 93.9; methanol, 1.49; acetone, 21.7; ethyl acetate, 12.3. In water, 2 mg/l @ 20 °C |

Synonymes |

BAS 490 F BAS 490F BAS-490 F BAS-490-02F BAS-490F kresoxim methyl ester kresoxim-methyl methyl (E)-methoxyimino(alpha-(o-tolyloxy)-o-tolyl)acetate methyl 2- methoxyimino-2-(2-(o-tolyloxymethyl)phenyl)acetate |

Pression de vapeur |

0.00000002 [mmHg] 1.72X10-8 mm Hg @ 20 °C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

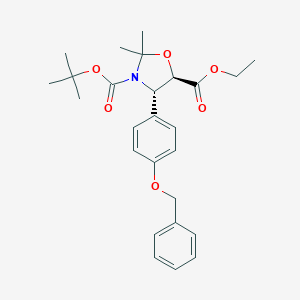

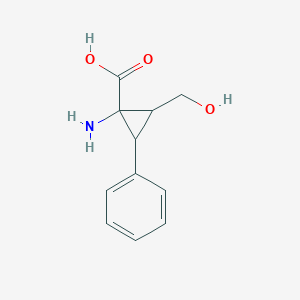

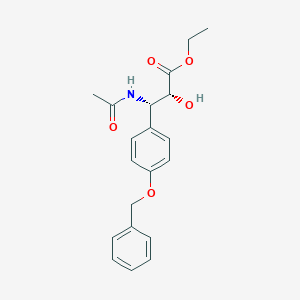

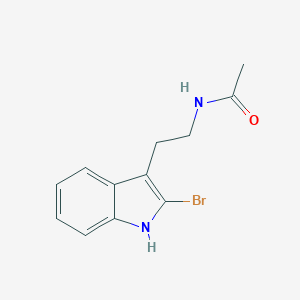

Feasible Synthetic Routes

A: Kresoxim-methyl acts by inhibiting mitochondrial respiration in fungi. Specifically, it binds to the Qo site of cytochrome b in the electron transport chain, disrupting energy production and ultimately leading to fungal cell death. [, , ]

ANone: Yes, research suggests that kresoxim-methyl can induce physiological changes in plants, including:

* Increased cytokinin levels, potentially contributing to delayed senescence and greener leaf pigmentation. [] [https://www.semanticscholar.org/paper/9cca0fac47c7c65d444b88deb01a22b7ddc27ca5](https://www.semanticscholar.org/paper/9cca0fac47c7c65d444b88deb01a22b7ddc27ca5) * Reduced ethylene formation through inhibition of ACC synthase activity, potentially contributing to delayed senescence and stress tolerance. [] [https://www.semanticscholar.org/paper/9cca0fac47c7c65d444b88deb01a22b7ddc27ca5](https://www.semanticscholar.org/paper/9cca0fac47c7c65d444b88deb01a22b7ddc27ca5)ANone: The molecular formula of kresoxim-methyl is C18H19NO4, and its molecular weight is 313.35 g/mol.

A: While the provided papers do not delve into detailed spectroscopic characterization, several mention using analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with various detectors (ECD, MS/MS) for its identification and quantification. [, , , , , , , ]

A: Kresoxim-methyl exhibits varying stability depending on the matrix and environmental factors. Studies report half-lives ranging from 1.2 to 10.4 days in tobacco leaves and soil under field conditions. [] In a study on citrus fruits, it was found to be easily decomposed with a half-life of less than 30 days. []

A: While the provided research focuses primarily on kresoxim-methyl itself, the papers highlight the importance of the strobilurin scaffold and the Qo binding site for fungicidal activity. [, ] Further research into specific structural modifications and their impact on activity, potency, and selectivity would be valuable.

A: Kresoxim-methyl is available in various formulations, including suspending agents (SC), wettable powders (WP), and water dispersible granules (WG), among others. [, , , , , ]

A: One study highlights the use of a specific average grain diameter (0.8–1.3 microns) in suspending agents and suspoemulsions to significantly improve the physical storage stability and efficacy of kresoxim-methyl. [] Further research into formulation optimization could lead to improved product performance.

A: Kresoxim-methyl can persist in the environment, and its residues have been detected in soil and water systems. [, , , ] Researchers are investigating its ecotoxicological effects on various organisms, including fish and aquatic invertebrates. [] Mitigation strategies could include optimizing application methods, exploring biodegradable formulations, and monitoring environmental levels.

A: Research demonstrates kresoxim-methyl's broad-spectrum activity against various fungal pathogens, including Venturia inaequalis (apple scab), Botrytis cinerea (grey mould), Penicillium spp. (blue and green molds), and Erysiphe cichoracearum (powdery mildew). [, , , , , , , , , , , , , ]

ANone: Researchers utilize various methods to evaluate kresoxim-methyl efficacy, including:

* *In vitro* assays: Assessing mycelial growth inhibition, conidial germination inhibition, and synergistic interactions with other compounds. [, , , , , , , ]* *In vivo* experiments: Evaluating disease control efficacy in plants under controlled and field conditions. [, , , , , , , , , , , , ]A: Yes, several studies report the emergence of kresoxim-methyl resistance in various fungal pathogens, including Venturia inaequalis, Botrytis cinerea, and Colletotrichum gloeosporioides. [, , , , , , ]

A: The primary mechanism of resistance involves mutations in the cytochrome b gene, specifically at the Qo binding site, which reduce kresoxim-methyl's binding affinity. [, , , ] Additionally, some studies suggest the involvement of alternative respiratory pathways in conferring resistance. [, , ]

A: Cross-resistance has been observed between kresoxim-methyl and other strobilurin fungicides due to their shared target site. [, , , ] Studies also suggest potential cross-resistance with other fungicide classes, such as benzimidazoles and triazoles, but this requires further investigation. [, ]

ANone: Commonly used techniques include:

* Gas Chromatography (GC): Coupled with electron capture detectors (ECD) or nitrogen-phosphorus detectors (NPD) for residue analysis in various matrices. [, , , ]* High-Performance Liquid Chromatography (HPLC): Coupled with UV detectors or tandem mass spectrometry (MS/MS) for sensitive and selective quantification. [, , , , ]A: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, combined with GC or HPLC, has emerged as a widely adopted approach for extracting and analyzing kresoxim-methyl residues in various matrices, including fruits, vegetables, and soil. [, , , , ]

ANone: Yes, researchers are exploring various alternative fungicides and control strategies, including:

* Other fungicide classes: DMIs (demethylation inhibitors) like difenoconazole, propiconazole, tebuconazole, and triflumizole, as well as succinate dehydrogenase inhibitors (SDHIs) like boscalid. [, , , , , , ]* Integrated Pest Management (IPM): Combining cultural practices, resistant cultivars, and alternative control methods to minimize reliance on single fungicides. [] [https://www.semanticscholar.org/paper/0c5267298c38ba61d974143085f5db1ce15f8627](https://www.semanticscholar.org/paper/0c5267298c38ba61d974143085f5db1ce15f8627)Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B120503.png)

![3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide](/img/structure/B120505.png)

![N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B120513.png)

![N-[1-[(2S,4S,5R,6S)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-4-(methylamino)benzamide](/img/structure/B120522.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid](/img/structure/B120544.png)